
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone is a complex organic compound with the molecular formula C18H28O8 It is characterized by its unique structure, which includes multiple oxygen atoms arranged in a cyclic formation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5,12,16-Tetraoxacyclodocosane-2,4,13,15-tetrone
- 3,3,14,14-Tetramethyl-1,5,12,16-tetraoxacyclodocosane-6,11,17,22-tetrone
Uniqueness
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone is unique due to its specific arrangement of oxygen atoms and its cyclic structure
Propriétés
Numéro CAS |
74783-05-4 |
|---|---|
Formule moléculaire |
C18H28O8 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1,4,12,15-tetraoxacyclodocosane-5,11,16,22-tetrone |
InChI |
InChI=1S/C18H28O8/c19-15-7-3-1-4-8-16(20)24-12-14-26-18(22)10-6-2-5-9-17(21)25-13-11-23-15/h1-14H2 |
Clé InChI |
OXKLPSSLTDBWOB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)OCCOC(=O)CCCCCC(=O)OCCOC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)


![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)
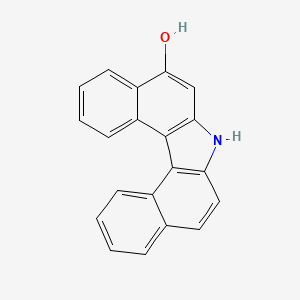
![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

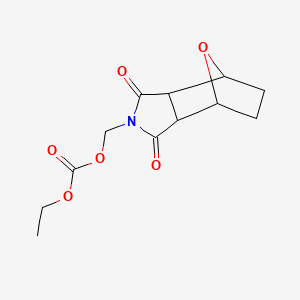
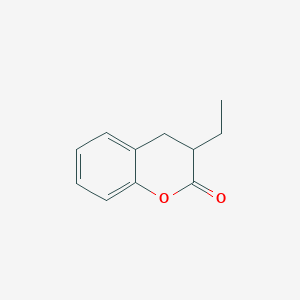
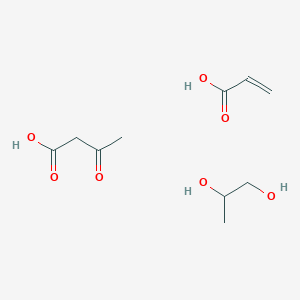
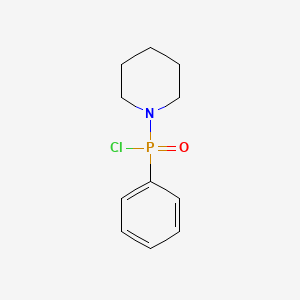
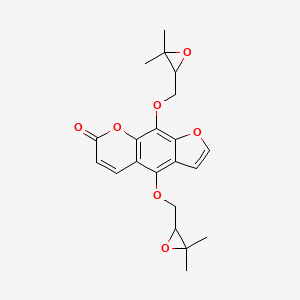
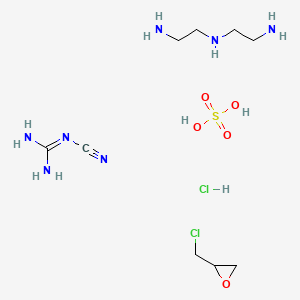
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
